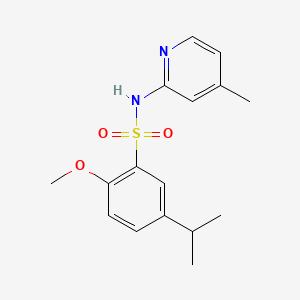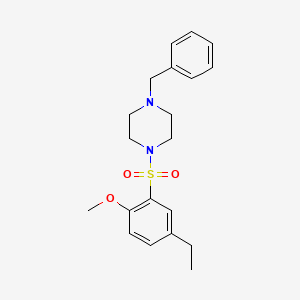
1-Benzyl-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as BEME, and it has gained significant attention in scientific research due to its potential use in the development of novel drugs.
作用機序
The mechanism of action of BEME involves the inhibition of various enzymes and receptors involved in cancer growth, inflammation, and neurological disorders. BEME has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines. Furthermore, BEME has been found to modulate the activity of various neurotransmitters, including dopamine and serotonin, which play a crucial role in the regulation of mood and behavior.
生化学的および生理学的効果
BEME has been found to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, BEME has been found to improve cognitive function and reduce anxiety-like behavior in animal models.
実験室実験の利点と制限
BEME has several advantages for use in lab experiments. It is a cost-effective compound that is readily available and has a high yield. It also has a wide range of potential applications in various fields of research. However, BEME has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, it is essential to use appropriate safety measures when handling BEME in lab experiments.
将来の方向性
There are several future directions for research on BEME. One potential direction is the development of BEME-based drugs for the treatment of cancer, inflammation, and neurological disorders. Another direction is the investigation of the potential synergistic effects of BEME with other drugs or compounds. Additionally, further research is needed to determine the optimal dosage and administration of BEME for therapeutic purposes. Finally, more studies are needed to investigate the potential side effects of BEME and its long-term safety profile.
Conclusion:
In conclusion, BEME is a promising compound for scientific research due to its potential use in the development of novel drugs. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. BEME has a well-established synthesis method, and it has several advantages for use in lab experiments. However, further research is needed to determine the optimal dosage and administration of BEME for therapeutic purposes, as well as its potential side effects and long-term safety profile.
合成法
The synthesis of BEME involves the reaction of 5-ethyl-2-methoxybenzenesulfonyl chloride with piperazine in the presence of a base catalyst, followed by the addition of benzyl bromide. The reaction mixture is then stirred at room temperature, and the resulting product is purified using chromatography techniques. The yield of BEME is typically high, making it a cost-effective compound for research purposes.
科学的研究の応用
BEME has been extensively studied for its potential use in the development of drugs for various medical conditions. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. BEME has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, BEME has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
1-benzyl-4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-3-17-9-10-19(25-2)20(15-17)26(23,24)22-13-11-21(12-14-22)16-18-7-5-4-6-8-18/h4-10,15H,3,11-14,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHVAFSAJGEEGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Bromo-2-isopropyl-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B604802.png)
![4-[(4-Bromo-2-isopropyl-5-methylphenyl)sulfonyl]morpholine](/img/structure/B604803.png)
![1-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B604804.png)
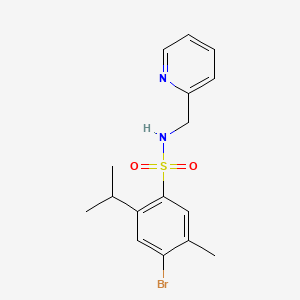
![1-[(5-isopropyl-2-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B604809.png)
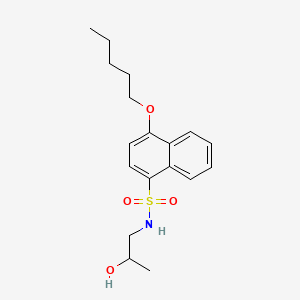
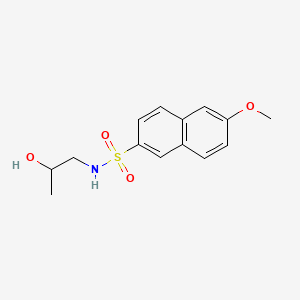
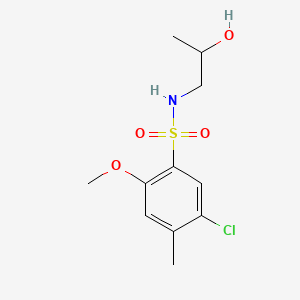
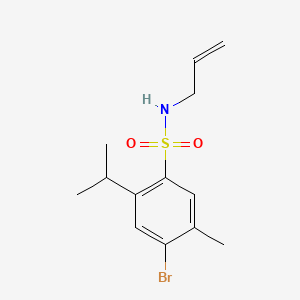
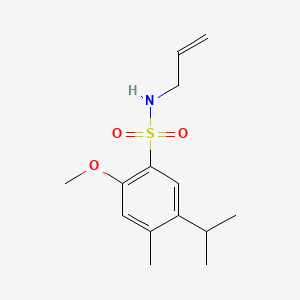
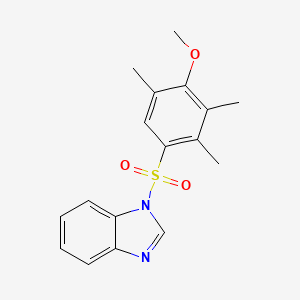
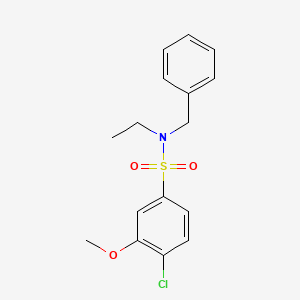
![4-methyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazole](/img/structure/B604822.png)
